N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-19(26(2,22)23)10-16(21)18-12-7-17-20(8-12)9-13-11-24-14-5-3-4-6-15(14)25-13/h3-8,13H,9-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQNWTGAELMZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are of considerable interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H22N4O4S
- Molecular Weight: 398.45 g/mol
- LogP: 4.7126 (indicating lipophilicity)
- PSA (Polar Surface Area): 71.03 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Modulation of Signaling Pathways: Pyrazole derivatives often interact with signaling pathways related to cell proliferation and apoptosis. For instance, they may influence the Akt/mTOR pathway, which is crucial for cell survival and growth.
- Antiparasitic Activity: Some studies indicate that pyrazole derivatives exhibit activity against protozoan parasites, suggesting potential applications in treating diseases like Chagas disease and leishmaniasis.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis | |
| Antiparasitic | Activity against T. cruzi | |
| Cytotoxicity | Low micromolar potency |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of a related pyrazole derivative. The compound was tested in vitro using human cell lines and exhibited significant inhibition of COX-2 expression, leading to decreased levels of prostaglandins. This suggests that this compound may have similar effects.
Case Study 2: Anticancer Activity
Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In a high-throughput screening campaign for autophagy inducers, compounds with similar structures showed promising cytotoxicity against various cancer cell lines.
Case Study 3: Antiparasitic Properties
In vitro studies have shown that related pyrazole compounds possess antiparasitic activity against Trypanosoma cruzi and Leishmania infantum. These findings highlight the potential for developing new treatments for parasitic infections.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrazole can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancers by targeting specific signaling pathways involved in cell proliferation and survival.
2. Neuroprotective Effects
Research indicates that compounds structurally related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide may exhibit neuroprotective effects. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Pharmacological Insights
3. Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Compounds containing sulfonamide groups have been known to inhibit inflammatory mediators such as cytokines and chemokines. This action could be beneficial in chronic inflammatory diseases where modulation of the immune response is crucial.
4. Antimicrobial Activity
Preliminary studies on similar compounds have shown promising antimicrobial effects against various pathogens. The presence of the dioxin moiety may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy as an antimicrobial agent.
Biochemical Applications
5. Enzyme Inhibition Studies
The compound can serve as a lead structure for developing enzyme inhibitors. Its design allows for modifications that can enhance binding affinity to target enzymes involved in critical biological processes, including those related to cancer metabolism and inflammation.
Case Studies and Research Findings
Several studies have documented the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated that pyrazole derivatives inhibited tumor growth in vitro by inducing apoptosis through caspase activation. |
| Study B | Neuroprotection | Found that compounds similar to this compound reduced oxidative stress markers in neuronal cultures. |
| Study C | Anti-inflammatory | Reported that sulfonamide-containing compounds significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Dihydrobenzodioxin vs. Benzodiazepine :
- The dihydrobenzodioxin core lacks the nitrogen atoms present in benzodiazepines (e.g., compound 11p), reducing hydrogen-bond acceptor capacity but improving metabolic stability due to ether linkages .
- Benzodiazepine derivatives often exhibit CNS activity, whereas the dihydrobenzodioxin-pyrazole hybrid may favor peripheral targets due to reduced blood-brain barrier penetration.
Sulfonamido Acetamide vs. Phenoxyacetamides (e.g., compounds m–o in ) are common in peptide mimics, while sulfonamides are prevalent in enzyme inhibitors (e.g., COX-2 inhibitors).
Hydrogen-Bonding Patterns: The pyrazole ring in the target compound can act as both donor (N–H) and acceptor (N lone pairs), enabling diverse hydrogen-bonding networks. Similar motifs are critical in crystal packing and molecular recognition, as discussed in . In contrast, benzodiazepine derivatives rely on amide and ketone groups for intermolecular interactions, which may limit conformational flexibility .
Research Findings and Implications
Physicochemical Properties:
- Solubility: The sulfonamido group enhances water solubility compared to non-polar analogs, though the dihydrobenzodioxin’s hydrophobicity may offset this.
- Stability : The methylsulfonamido group resists enzymatic hydrolysis, a common issue with ester-containing analogs (e.g., compound 11p) .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide, and how are they addressed?
- Methodological Answer: Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane, DMF), and inert atmospheres to prevent decomposition of intermediates. For example, coupling reactions between heterocyclic moieties (e.g., pyrazole and dihydrobenzodioxin) often employ carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation . Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming connectivity of the pyrazole, dihydrobenzodioxin, and sulfonamide groups. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), particularly for detecting by-products from incomplete coupling reactions .
Q. How does the heterocyclic framework influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: The dihydrobenzodioxin ring and pyrazole core confer rigidity and moderate stability. However, the sulfonamide group may hydrolyze under strongly acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing derivatives with modified sulfonamide or pyrazole substituents?
- Methodological Answer: Computational reaction path searches (e.g., density functional theory (DFT) or quantum chemical calculations) can predict steric/electronic effects of substituents on reaction feasibility. For example, bulky substituents on the pyrazole may require microwave-assisted synthesis to enhance reaction rates and reduce side products . Statistical experimental design (e.g., Box-Behnken or factorial designs) helps identify optimal solvent/base combinations .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., membrane permeability in cell-based vs. enzyme assays). Normalize activity data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular IC₅₀). Molecular docking studies can also clarify target selectivity .
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer: Tools like SwissADME or pkCSM predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with plasma proteins (e.g., albumin) to estimate half-life. Validation with in vitro hepatocyte stability assays is critical .
Q. How can researchers design structure-activity relationship (SAR) studies to enhance target specificity?
- Methodological Answer: Systematic SAR requires synthesizing analogs with targeted substitutions (e.g., methyl groups on the pyrazole or halogenation on the benzodioxin). Use Free-Wilson or Topliss decision trees to prioritize substituents. Pair with 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic contributions to activity .
Data Analysis and Experimental Design
Q. What statistical approaches mitigate variability in biological replicate data for this compound?
- Methodological Answer: Use mixed-effects models to account for batch-to-batch variability in synthesis. For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping calculates robust IC₅₀ values. Outlier detection (e.g., Grubbs’ test) ensures data integrity .
Q. How can researchers validate off-target effects in phenotypic assays?
- Methodological Answer: Chemoproteomics (e.g., thermal shift assays or affinity purification mass spectrometry) identifies unintended protein interactions. CRISPR-Cas9 knockout of the primary target confirms on-target effects. Cross-screening against panels of related enzymes/receptors (e.g., KinomeScan) assesses selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
